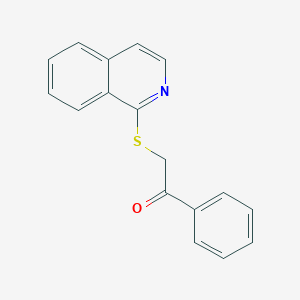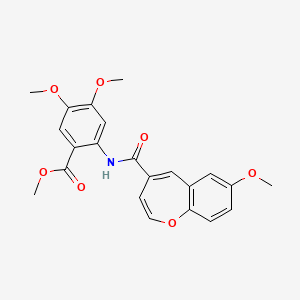
2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable thiol and a phenylacetyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the phenylacetyl chloride, followed by cyclization to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly solvents. For example, copper-catalyzed intramolecular cyclization in water has been reported as an efficient method for the synthesis of isoquinoline derivatives . This method offers the advantages of mild reaction conditions, high yields, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Functionalized isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: Utilized in the development of organic materials and dyes for various applications.
Mechanism of Action
The mechanism of action of 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit melanin production by modulating the cAMP/PKA/CREB/MITF/tyrosinase axis and MAPK pathways . This inhibition occurs through the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, which are key regulators of melanogenesis.
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): A representative atropisomeric heterobiaryl used as a chelating ligand in polymerization reactions.
2-(Isoquinolin-1-yl)benzoic acids: Synthesized from isoindoloisoquinolinones and used as precursors for the synthesis of azabenzanthrone derivatives.
Uniqueness
2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate key signaling pathways involved in melanogenesis and its potential as an antitumor agent highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-16(14-7-2-1-3-8-14)12-20-17-15-9-5-4-6-13(15)10-11-18-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKLSCINXIHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone](/img/structure/B6422332.png)



![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)

![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)

![methyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B6422392.png)





